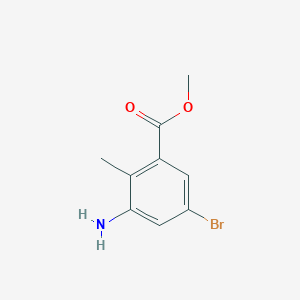![molecular formula C9H8N2O B1326463 4-甲基-1H-吡咯并[3,2-c]吡啶-3-甲醛 CAS No. 1000342-69-7](/img/structure/B1326463.png)
4-甲基-1H-吡咯并[3,2-c]吡啶-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a chemical compound that belongs to the class of pyrrolopyridines . Pyrrolopyridines are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring . They are also called azaindoles or azaizoindoles, depending on the arrangement of nitrogen atoms in the bicyclic structure .
Synthesis Analysis
The synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and its derivatives often involves reactions with substituted aldehydes . For example, the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds in 45–60% yield .Molecular Structure Analysis
The molecular structure of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is characterized by a pyrrole moiety fused to a pyridine nucleus . The pyrrolopyridine scaffold occurs in polyheterocyclic compounds of natural origin .Chemical Reactions Analysis
Pyrrolopyridines, including 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, have been studied for their potent activities against various biological targets . For instance, they have been found to exhibit potent activities against FGFR1, 2, and 3 .科学研究应用
Cancer Therapeutics: FGFR Inhibitors
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs are critical in the development of various types of tumors, and their abnormal activation is associated with cancer progression. Derivatives of this compound have shown potent activities against FGFR1, 2, and 3, making them promising candidates for cancer therapy. For instance, certain derivatives have demonstrated the ability to inhibit breast cancer cell proliferation and induce apoptosis .
Neurological Disorders: Analgesic and Sedative Agents
The pyrrolopyridine derivatives, including 4-METHYL-5-AZAINDOLE-3-CARBOXALDEHYDE , have been explored as analgesic and sedative agents . These compounds have shown potential in treating diseases of the nervous system due to their pharmacological properties. Research indicates that they can be used to manage pain and induce sedation, which could be beneficial in various neurological conditions .
Diabetes Management: Blood Glucose Reduction
Studies have found that pyrrolopyridine derivatives can effectively reduce blood glucose levels . This property suggests that 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde could be used in the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, and cardiovascular diseases .
Antimicrobial Activity: Antimycobacterial and Antiviral
The compound has been associated with antimycobacterial and antiviral activities . Its derivatives have been studied for their efficacy against various microbial and viral pathogens, offering a potential avenue for the development of new antimicrobial and antiviral drugs .
Cardiovascular Diseases: Hyperlipidemia and Hypertension
The ability of 4-METHYL-5-AZAINDOLE-3-CARBOXALDEHYDE to lower blood glucose also indicates its potential in treating hyperlipidemia and hypertension . These conditions are often associated with diabetes and metabolic syndrome, and managing them is crucial for cardiovascular health .
Synthetic Chemistry: Novel Synthetic Methods
The azaindole scaffold, which includes 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde , has inspired novel synthetic methods due to its interesting biochemical and biophysical properties . These methods have led to the production of diversely substituted azaindoles, which are important in the development of bioactive natural products and drug candidates .
Pharmaceutical Chemistry: Drug Design and Development
The structural motif of 4-METHYL-5-AZAINDOLE-3-CARBOXALDEHYDE is significant in drug design due to its high affinity to bind with biological targets . Its electron-rich nature makes it a valuable building block for the construction of complex heterocycles and alkaloids, which are central to pharmaceutical chemistry .
未来方向
The future directions for the research and development of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . For instance, their potential as FGFR inhibitors could be further investigated for cancer therapy .
属性
IUPAC Name |
4-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-9-7(5-12)4-11-8(9)2-3-10-6/h2-5,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJQTBKKEANCCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C(=CN2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646750 |
Source


|
| Record name | 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
CAS RN |
1000342-69-7 |
Source


|
| Record name | 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

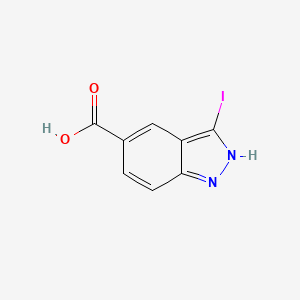
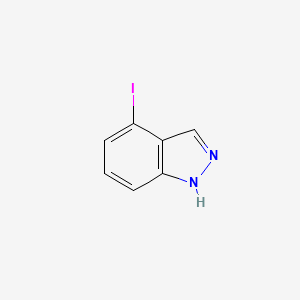

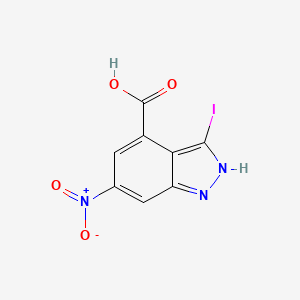



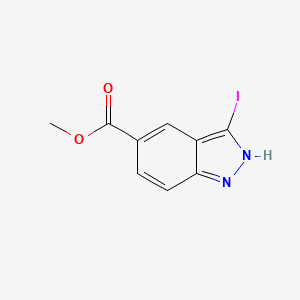
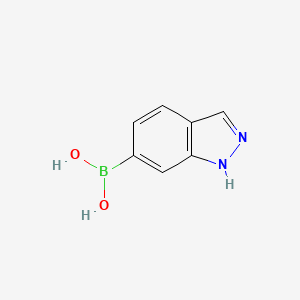
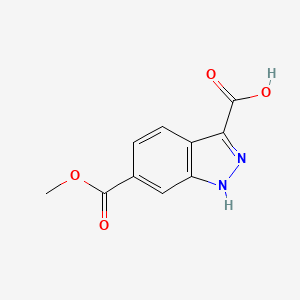
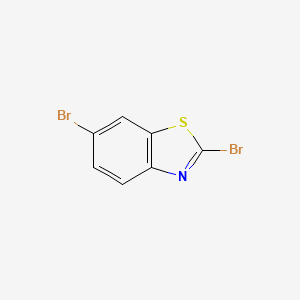

![2,5,7-Trichlorobenzo[d]thiazole](/img/structure/B1326403.png)
